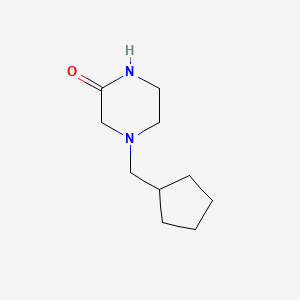

4-(Cyclopentylmethyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopentylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-8-12(6-5-11-10)7-9-3-1-2-4-9/h9H,1-8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYJETWBQGZWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Piperazinone Derivatives

Foundational Synthetic Protocols for Piperazinone Rings

The construction of the piperazinone ring can be achieved through various synthetic strategies, including cascade reactions and stereoselective approaches.

Cascade Double Nucleophilic Substitution Approaches to Piperazinones

A powerful method for the synthesis of piperazin-2-one (B30754) derivatives involves a cascade, metal-promoted transformation. thieme-connect.combg.ac.rsthieme.dedntb.gov.ua This one-pot process allows for the formation of three new bonds, introducing two points of diversity, making it well-suited for combinatorial synthesis. thieme-connect.combg.ac.rsdntb.gov.ua The reaction utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford the desired piperazinone products in good yields. thieme-connect.comdntb.gov.ua

The general reaction scheme involves the reaction of a chloro allenylamide with a primary amine and an aryl iodide in the presence of a palladium catalyst and a silver salt. thieme-connect.com The scope of this reaction is broad, accommodating various aryl iodides with both electron-donating and electron-accepting groups. thieme-connect.com A range of primary amines can also be used, demonstrating the versatility of this method for creating a library of substituted piperazinones.

Table 1: Scope of the Cascade Double Nucleophilic Substitution Reaction thieme-connect.com

| Entry | Aryl Iodide (ArI) | Amine (RNH₂) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Iodoanisole | Benzylamine | 3a | 75 |

| 2 | 4-Iodotoluene | Benzylamine | 3b | 72 |

| 3 | 2-Iodotoluene | Benzylamine | 3c | 57 |

| 4 | 4-Iodobenzonitrile | Benzylamine | 3d | 68 |

| 5 | 4-Iodoanisole | Cyclohexylamine | 3f | 66 |

Reaction conditions: chloro allenylamide (0.1 mmol), ArI (0.12 mmol), RNH₂ (0.3 mmol), AgNO₃ (0.05 mmol), Cs₂CO₃ (0.3 mmol), Pd(PPh₃)₄ (0.01 mmol), CH₃CN (5 mL), 85–90 °C, 16 h.

Stereoselective Synthesis of Chiral Piperazinone Systems

The development of stereoselective methods to produce chiral piperazin-2-ones is of significant interest. One notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This method has been shown to be scalable and the resulting products can be converted to chiral piperazines without loss of optical purity. dicp.ac.cn

Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. rsc.orgnih.gov This method allows for the synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones. rsc.orgnih.gov

A one-pot asymmetric synthesis of C3-substituted piperazin-2-ones has also been developed. acs.org This approach involves a sequential quinine-derived urea-catalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization with 1,2-ethylenediamines. acs.org

Utilization of Specific Starting Materials and Reagents in Piperazinone Synthesis

The synthesis of piperazin-2-ones can be achieved from a variety of starting materials. Jocic-type reactions with N-substituted diamines and enantiomerically-enriched trichloromethyl-containing alcohols can be used to regioselectively form 1-substituted piperazinones with little to no loss of stereochemical integrity. rsc.org

Another approach involves the reaction of a substituted 1,2-diamine with a cyanohydrin acetate (B1210297), a haloform, and an alkali metal hydroxide (B78521) in an organic solvent. google.com This method can be accelerated by a phase transfer catalyst. google.com

Advanced Chemical Functionalization Strategies for Piperazinone Scaffolds

Once the piperazinone ring is constructed, further modifications can be made to introduce additional structural diversity.

C–H Functionalization Techniques and Mechanistic Insights for Piperazines

Direct C–H functionalization of the piperazine (B1678402) core represents an attractive and efficient method for introducing substituents onto the carbon framework. nih.gov While much of the research has focused on the piperazine ring, these methods provide a foundation for potential application to piperazinone scaffolds.

Several approaches have been developed, including those involving α-lithiation trapping, transition-metal-catalyzed α-C–H functionalizations, and photoredox catalysis. nih.gov Photoredox catalysis, in particular, has emerged as a mild and powerful tool for the C–H arylation, vinylation, and alkylation of piperazines. mdpi.com For instance, the use of an iridium-based photoredox catalyst can facilitate the C–H arylation of N-Boc piperazines with 1,4-dicyanobenzene. mdpi.com

Mechanistically, these photoredox reactions often proceed through the formation of an α-amino radical intermediate, which can then couple with a variety of radical acceptors. nih.govmdpi.com The selectivity of the C–H functionalization can be influenced by the electronic properties of the nitrogen atoms within the piperazine ring. mdpi.com

Modifications at Nitrogen and Carbon Atoms of the Piperazinone Ring

Modifications at the nitrogen atoms of the piperazinone ring are readily achieved through standard N-alkylation or N-acylation reactions. The choice of substituent can significantly influence the biological activity of the resulting molecule. nih.govtandfonline.com The N-4 nitrogen of the piperazine ring can act as a basic amine, while the N-1 nitrogen can be used to introduce various functional groups. nih.govtandfonline.com

Functionalization of the carbon atoms of the piperazine ring is more challenging but offers the potential to create novel analogs. mdpi.com While direct C-H functionalization of the piperazinone ring itself is an emerging area, knowledge from the broader field of piperazine chemistry can be applied. mdpi.com For example, methods developed for the C2-functionalization of piperazines, such as those utilizing SnAP (stannyl amine protocol) reagents or photoredox CLAP (CarboxyLic Amine Protocol), could potentially be adapted for piperazinone systems. mdpi.com These methods often involve the generation of an α-aminyl radical that undergoes cyclization with an imine intermediate. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(Cyclopentylmethyl)piperazin-2-one |

| Chloro allenylamide |

| Aryl iodide |

| 4-Iodoanisole |

| Benzylamine |

| 4-Iodotoluene |

| 2-Iodotoluene |

| 4-Iodobenzonitrile |

| Cyclohexylamine |

| Allylamine |

| Pyrazin-2-ol |

| 1,4-dicyanobenzene |

| Cyanohydrin acetate |

| N-substituted diamines |

| Trichloromethyl-containing alcohols |

| 1,2-diamine |

| Haloform |

| Quinine-derived urea |

Development of Novel Synthetic Pathways for Structural Diversification of Piperazinones

The piperazin-2-one scaffold is a significant pharmacophore found in a variety of biologically active compounds and natural products. dicp.ac.cn Consequently, the development of novel and efficient synthetic routes to access structurally diverse piperazinone derivatives is an area of intense research. Modern synthetic strategies often focus on cascade reactions, asymmetric catalysis, and the use of versatile building blocks to introduce molecular complexity in a controlled manner.

One innovative approach involves a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring. researchgate.netthieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis. researchgate.netthieme-connect.com The reaction proceeds through the in situ formation of a nucleophilic secondary amine, which then undergoes a nucleophilic displacement onto a proximal π-allyl palladium intermediate to afford the cyclized product. thieme-connect.comthieme.de This methodology has been shown to be tolerant of various functional groups on both the aryl iodide and the primary amine, including acidic functionalities like hydroxyl groups and N-Boc protected amines. thieme-connect.com

Table 1: Examples of Substituted Piperazin-2-ones Synthesized via Metal-Promoted Cascade Reaction

| Aryl Iodide Substituent | Primary Amine | Product Yield (%) |

|---|---|---|

| 4-Methoxy | Benzylamine | 85 |

| 4-Fluoro | Cyclohexylamine | 78 |

| 3-Trifluoromethyl | Phenethylamine | 65 |

| 2-Methyl | (S)-Methylbenzylamine | 57 |

| 4-Acetyl | Isopropylamine | 72 |

This table is generated based on data reported in the synthesis of piperazinone derivatives. The specific yields are illustrative of the reaction's scope.

Asymmetric synthesis of chiral piperazin-2-ones is of particular importance, as stereochemistry often plays a crucial role in biological activity. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful method to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn Another elegant strategy is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which provides access to highly enantioenriched tertiary piperazine-2-ones. caltech.edunih.gov These chiral piperazinones can be further elaborated, for instance, by reduction to the corresponding chiral piperazines. caltech.edunih.gov

Furthermore, one-pot methodologies combining multiple catalytic steps have been developed to streamline the synthesis of chiral piperazin-2-ones. acs.org An example is the sequence of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) starting from commercially available aldehydes. acs.org This approach has been successfully applied to the synthesis of 3-aryl/alkyl piperazin-2-ones with high yields and enantiomeric excesses. acs.org

The structural diversification of the piperazinone core can also be achieved through late-stage functionalization. For instance, direct C–H lithiation of N-Boc-protected piperazines, followed by reaction with an electrophile, allows for the introduction of substituents at the carbon atoms of the ring. mdpi.com Additionally, Jocic-type reactions with N-substituted diamines have been employed for the regioselective synthesis of 1- and 4-substituted piperazin-2-ones. rsc.orgrsc.org

Synthetic Feasibility of this compound: Proposed Routes and Considerations

Route A: N-Alkylation of Piperazin-2-one

This is the most direct and likely the most efficient route. It involves the reaction of a piperazin-2-one precursor with a suitable cyclopentylmethyl electrophile.

Step 1: Synthesis of Piperazin-2-one. The piperazin-2-one starting material can be synthesized through various known methods, such as the cyclization of an N-(2-aminoethyl)glycine derivative or the reaction of ethylenediamine (B42938) with an α-haloacetyl halide.

Step 2: N-Alkylation. The piperazin-2-one, with its secondary amine at the N4 position, can be alkylated using cyclopentylmethyl bromide or a similar reactive species (e.g., cyclopentylmethyl tosylate) in the presence of a suitable base. Common bases for such alkylations include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).

Route B: Reductive Amination

This alternative route involves the reaction of a piperazin-2-one precursor with cyclopentanecarboxaldehyde.

Step 1: Synthesis of Piperazin-2-one. As in Route A, a suitable piperazin-2-one is required.

Step 2: Reductive Amination. The piperazin-2-one is reacted with cyclopentanecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is often preferred due to its mild reaction conditions and broad substrate scope. mdpi.com

Route C: Cyclization Approach

A third, more convergent approach would involve building the piperazinone ring with the cyclopentylmethyl group already in place.

Step 1: Synthesis of N-(Cyclopentylmethyl)ethylenediamine. This can be achieved by reductive amination of cyclopentanecarboxaldehyde with an excess of ethylenediamine.

Step 2: Cyclization. The resulting N-substituted diamine is then reacted with a two-carbon electrophile that can form the lactam ring. An example would be reaction with chloroacetyl chloride or methyl bromoacetate (B1195939) followed by base-mediated cyclization.

Considerations for Synthesis:

Regioselectivity: In the N-alkylation of piperazin-2-one (Routes A and B), there is a potential for alkylation to occur at the N1 position (the amide nitrogen). However, the N4 amine is significantly more nucleophilic than the N1 amide nitrogen, so selective alkylation at N4 is generally expected under standard conditions. To ensure complete regioselectivity, the N1 position could be protected with a suitable protecting group (e.g., Boc) prior to alkylation, followed by deprotection.

Reaction Conditions: The choice of base, solvent, and temperature for the N-alkylation in Route A will be crucial to optimize the yield and minimize side reactions. For the reductive amination in Route B, the pH of the reaction mixture may need to be controlled to facilitate iminium ion formation without deactivating the amine.

Purification: Purification of the final product would likely be achieved through standard techniques such as column chromatography on silica (B1680970) gel or crystallization.

Table 2: Proposed Synthetic Routes for this compound

| Route | Key Reaction | Starting Materials | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| A | N-Alkylation | Piperazin-2-one, Cyclopentylmethyl bromide | K₂CO₃, MeCN | Direct, high-yielding potential | Potential for N1/N4 dialkylation or low regioselectivity |

| B | Reductive Amination | Piperazin-2-one, Cyclopentanecarboxaldehyde | NaBH(OAc)₃ | Mild conditions, high selectivity | Requires synthesis of the aldehyde if not commercially available |

| C | Cyclization | N-(Cyclopentylmethyl)ethylenediamine, Chloroacetyl chloride | Et₃N | Convergent, builds complexity early | Requires synthesis of the substituted diamine |

This table outlines and compares the proposed synthetic strategies for preparing the target compound.

Preclinical Mechanistic Investigations of Piperazinone Derivatives

Elucidation of Molecular Target Interactions

The biological activity of piperazinone derivatives is intrinsically linked to their ability to interact with specific molecular targets, including enzymes, cell surface receptors, and other proteins. These interactions are fundamental to their mechanism of action.

Enzyme Inhibition Mechanisms (e.g., Inosine-5′-monophosphate Dehydrogenase, Kinases, Penicillin-Binding Proteins, Lanosterol 14α-Demethylase, Cyclooxygenase-2, HIV-1 Protease)

Piperazinone and piperazine (B1678402) derivatives have been identified as inhibitors of several key enzyme families.

Kinases: A significant area of investigation has been the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation and apoptosis. nih.gov Certain 3-(piperazinylmethyl)benzofuran derivatives, which incorporate a piperazine ring, have been identified as novel and potent type II inhibitors of cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net For instance, the p-methoxyphenyl derivative 13c showed a strong CDK2 inhibitory activity with an IC₅₀ of 52.63 nM. nih.gov The drug Trilaciclib, which contains a ketopiperazine (piperazinone) moiety, is a known inhibitor of CDK4/6. mdpi.com Other studies have revealed that novel piperazine derivatives can inhibit multiple cancer-related signaling pathways, including those involving PI3K/AKT, Src family kinases, and the BCR-ABL fusion protein. e-century.usresearchgate.net

HIV-1 Protease: The piperazine scaffold has been incorporated into molecules designed to inhibit viral enzymes. For example, piperazine sulfonamide cores have been used to develop highly potent inhibitors of the HIV-1 protease, an enzyme essential for viral replication. acs.org

Urease: A series of piperazine-based semicarbazone derivatives demonstrated potent urease inhibition, with IC₅₀ values ranging from 3.95 to 6.62 μM, significantly more potent than the reference standards thiourea (B124793) and hydroxyurea. benthamdirect.com

| Derivative Class | Target Enzyme | Key Findings (IC₅₀) |

| 3-(Piperazinylmethyl)benzofurans | Cyclin-Dependent Kinase 2 (CDK2) | Compound 13c : 52.63 nM |

| Piperazine-based Semicarbazones | Urease | Compound 5m : 3.95 μM; Compound 5o : 4.05 μM |

| Novel Piperazine Derivative (C505 ) | PI3K/AKT, Src, BCR-ABL | GI₅₀ = 0.06-0.16 µM (inhibition of cell proliferation) |

| Ketopiperazine-containing drug | Cyclin-Dependent Kinase 4/6 (CDK4/6) | Known inhibitor (Trilaciclib) |

Receptor Binding Profiles (e.g., Adrenergic, Histaminergic, Opioid, Dopamine (B1211576) Receptors)

Arylpiperazine derivatives are well-established ligands for various G-protein coupled receptors (GPCRs), demonstrating a wide range of binding affinities. nih.gov

Adrenergic Receptors: Certain piperazine-pyridazinone analogues exhibit a high binding affinity for α1-adrenergic receptors, with some compounds showing affinity in the nanomolar or subnanomolar range. nih.gov Similarly, a study of 1,4-substituted piperazine derivatives found that compounds possessing an 1-(o-methoxyphenyl)piperazine moiety showed high affinity for α1-adrenoceptors, with Ki values as low as 2.1 nM. ingentaconnect.com

Histaminergic Receptors: Piperazine and piperidine (B6355638) derivatives have been explored as histamine (B1213489) H3 receptor antagonists. acs.orgnih.gov In one study, replacing a piperidine moiety with a piperazine ring significantly altered the binding affinity for the σ₁ receptor while maintaining high affinity for the H3 receptor, highlighting the structural importance of the core ring. acs.orgnih.gov The antihistamine drug Hydroxyzine is a piperazine derivative that acts as an inverse agonist of the histamine H-1 receptor. rxlist.com

Opioid Receptors: The piperazine scaffold is present in molecules that interact with opioid receptors. A series of 4-substituted piperazine compounds showed balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). ijrrjournal.comnih.gov Furthermore, 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure antagonists for μ, δ, and κ opioid receptors, with some analogues displaying low nanomolar potencies. nih.gov

| Derivative Class | Target Receptor | Binding Affinity (Kᵢ / Kₑ) |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | α1-Adrenergic | Kᵢ = 2.1 nM |

| Phenylpiperazine-Hydantoins | α₁-Adrenergic / Serotonin (B10506) | Multifunctional activity |

| Piperazine Derivative 4 | Histamine H3 | Kᵢ = 3.17 nM |

| (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine Derivative 5c | Opioid (μ, δ, κ) | Kₑ = 1.01 nM (μ), 6.99 nM (δ), 1.57 nM (κ) |

Protein Interaction Modulations (e.g., HIV-1 Capsid Protein)

Beyond direct enzyme inhibition and receptor binding, piperazinone derivatives can modulate biological processes by interfering with protein-protein interactions. A key example is the disruption of the HIV-1 life cycle.

HIV-1 Capsid Protein: A series of 20 piperazinone phenylalanine derivatives were designed and investigated as HIV-1 capsid (CA) modulators. mdpi.comnih.gov The HIV-1 capsid is a crucial structural protein involved in both the early and late stages of viral replication. mdpi.com Surface plasmon resonance (SPR) studies showed that a representative compound, F2-7f , preferentially binds to the CA hexamer rather than the monomer, which is a mechanism similar to the known CA-targeting compound PF74. nih.gov This interaction disrupts the proper assembly or disassembly of the viral capsid, thereby inhibiting viral replication. nih.gov

Modulation of Cellular Pathways and Biological Processes

By interacting with specific molecular targets, piperazinone derivatives can trigger a cascade of downstream events, leading to the modulation of complex cellular pathways involved in cell fate and signaling.

Cell Cycle Regulation and Apoptosis Induction Pathways (e.g., Caspase-Dependent Mechanisms, DNA Damage Induction)

A primary focus of anticancer drug discovery is the induction of apoptosis (programmed cell death) and the regulation of the cell cycle in malignant cells.

Apoptosis Induction: Several studies have shown that piperazine derivatives can potently induce apoptosis in cancer cells. One novel piperazine compound, CB01 , induced apoptosis in glioblastoma and cervix cancer cells, which was associated with the upregulation of cleaved caspase-3, cytochrome c, and Bax, as well as increased activity of caspase-3 and -9. proquest.com This suggests the involvement of the intrinsic mitochondrial signaling pathway. proquest.com Other research on β-elemene piperazine derivatives found that they induce apoptosis in human leukemia cells through the activation of caspase-8 and the generation of hydrogen peroxide. nih.gov Similarly, another novel piperazine derivative, C505 , was found to induce caspase-dependent apoptosis by activating both caspase-8 and caspase-3. e-century.usresearchgate.net

Cell Cycle Regulation: Piperazine-based benzamide (B126) derivatives have demonstrated the ability to arrest the cell cycle in glioblastoma cell lines. nih.gov The lead compound, L19 , was shown to regulate cell cycle-related proteins and influence the p16INK4a-CDK4/6-pRb pathway, leading to cell cycle arrest. nih.gov Likewise, benzofuran-piperazine hybrids that inhibit CDK2 were shown to induce cell cycle arrest of breast cancer cells in the G2/M phase, subsequently causing apoptosis. nih.gov

Signaling Pathway Interventions (e.g., Epidermal Growth Factor Receptor, AKT, STAT3)

Piperazinone derivatives can interfere with key signaling pathways that are often dysregulated in diseases like cancer.

Signaling Pathway Inhibition: A novel piperazine compound with potent anticancer activity was shown to inhibit multiple cancer signaling pathways simultaneously. e-century.usresearchgate.net Western blotting analyses indicated that the compound inhibits the PI3K-AKT pathway, an intracellular pathway critical for cell proliferation and survival. researchgate.net In addition to the PI3K/AKT pathway, the compound also inhibited Src family kinases and the BCR-ABL signaling pathway, which are crucial drivers in certain leukemias. e-century.usresearchgate.net

| Derivative Class | Cell Line(s) | Effect | Key Pathway Modulated |

| Piperazine Benzamide (L19 ) | U87-MG, C6 (Glioblastoma) | Cell Cycle Arrest, Apoptosis | p16INK4a-CDK4/6-pRb |

| Benzofuran-piperazine Hybrid | MCF-7 (Breast Cancer) | G2/M Phase Arrest, Apoptosis | CDK2 Inhibition |

| β-Elemene Piperazine (DX1 ) | HL-60 (Leukemia) | Apoptosis | Caspase-8 Activation, ROS Generation |

| Novel Piperazine Derivative (C505 ) | K562, HeLa, AGS | Apoptosis, Cell Cycle Arrest | PI3K/AKT, Src, BCR-ABL |

| Piperazine Derivative (CB01 ) | U87, HeLa | Apoptosis | Intrinsic Mitochondrial Pathway (Caspase-9, -3) |

DNA Repair Mechanisms and Oxidative Stress Pathway Modulation

The direct interaction of 4-(Cyclopentylmethyl)piperazin-2-one with DNA repair pathways has not been extensively detailed in publicly available research. Generally, cells employ a variety of complex systems to counteract DNA damage from endogenous and exogenous sources. These systems include direct reversal, base excision repair, nucleotide excision repair, and mismatch repair, all of which are crucial for maintaining genomic integrity.

However, studies on related piperazine compounds have shed light on their ability to modulate oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, which can lead to cellular damage, including DNA lesions. For instance, a series of aminated quinolinequinones linked to piperazine analogs were found to induce oxidative stress in renal cancer cell lines (ACHN). This suggests that some piperazine derivatives can disrupt the cellular redox balance, a mechanism that could be relevant to anti-cancer activity. The induction of oxidative stress can overwhelm cellular antioxidant capabilities, leading to damage of crucial macromolecules and potentially triggering cell death in rapidly proliferating cancer cells.

Cellular Permeability Enhancement Mechanisms (e.g., Myosin Force Generation, Cadherin Junction Disruption)

A significant area of investigation for piperazine derivatives has been their role as cellular permeation enhancers, which is critical for drug delivery across epithelial barriers. Research has demonstrated that certain piperazine derivatives can transiently increase the permeability of epithelial cell monolayers. arabjchem.orgnih.gov The primary mechanisms identified involve the modulation of the cell's internal tension and intercellular connections.

Furthermore, this increased myosin-mediated contraction is followed by the disruption of cell-cell adhesion structures. Specifically, research shows that cadherin junctions, which are critical for strong cell-cell attachment, are disrupted before tight junctions. arabjchem.orgnih.gov This sequential disruption suggests a targeted mechanism of action. The initial increase in intracellular force appears to put mechanical stress on the adherens junctions, leading to a loss of cadherin-based structures and a subsequent increase in paracellular permeability. This mechanistic insight is vital for the development of new systems for transepithelial drug delivery. arabjchem.org

Table 1: Mechanisms of Cellular Permeability Enhancement by Piperazine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative Studied | Primary Mechanism | Effect on Cellular Structures | Reference |

|---|---|---|---|

| 1-Phenylpiperazine | Increased myosin force generation | Disruption of cadherin junctions | arabjchem.orgnih.gov |

| 1-Methyl-4-phenylpiperazine | Increased myosin force generation | Disruption of cadherin junctions | arabjchem.orgnih.gov |

| 1-(4-Methylphenyl) piperazine | Myosin light chain kinase pathway involvement | Decreased transepithelial electrical resistance (TEER) | nih.gov |

Mechanistic Basis for Preclinical Biological Activities Relevant to this compound

Preclinical Anti-proliferative Action Mechanisms

The piperazine scaffold is a common feature in many compounds investigated for anti-proliferative activity. The mechanisms underlying this activity are diverse and often depend on the specific chemical structure of the derivative.

One key mechanism observed is the induction of cell cycle arrest. For example, certain N-4-piperazinyl derivatives of ciprofloxacin (B1669076) have been shown to cause cell cycle arrest at the G2/M phase in non-small cell lung cancer cells (A549). This arrest was found to be mediated through a p53/p21 dependent pathway. Similarly, piperazine-linked quinolinequinones were found to inhibit the proliferation of renal cancer cells by inducing cell cycle arrest.

Other piperazinone derivatives have demonstrated cytotoxicity against a range of human cancer cell lines. Studies on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and 3(2H)-pyridazinone derivatives with a piperazinyl linker have shown anti-proliferative effects against colon, breast, and gastric cancer cell lines. drugbank.com In some cases, the anti-proliferative action is selective for cancer cells over normal cells, a highly desirable characteristic for potential therapeutic agents. For instance, a screening of antiviral piperazine-derived compounds identified molecules with selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. researchgate.net

Table 2: Preclinical Anti-proliferative Mechanisms of Piperazine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative Class | Mechanism of Action | Target Cancer Cell Line(s) | Reference |

|---|---|---|---|

| Piperazine-linked quinolinequinones | Induction of oxidative stress, Cell cycle arrest | ACHN (Renal) | nih.gov |

| N-4-piperazinyl derivatives of ciprofloxacin | G2/M phase cell cycle arrest (p53/p21 dependent) | A549 (Non-small cell lung) | nih.gov |

| 3(2H)-Pyridazinone derivatives | Anti-proliferative effects | AGS (Gastric adenocarcinoma) | drugbank.com |

| 4-Acyl-2-substituted piperazine ureas | Selective cytotoxicity | MCF7 (Breast), A549 (Lung) | researchgate.net |

Preclinical Antimicrobial Action Mechanisms

Piperazine-containing compounds have demonstrated a broad spectrum of antimicrobial activities through various mechanisms. A primary mode of action is the disruption of the bacterial cell membrane. nih.gov Piperazine-based polymers, for example, target the cytoplasmic membrane of bacteria like E. coli and S. aureus. This interaction leads to increased membrane permeability, leakage of essential intercellular components, and ultimately, cell death. nih.gov

Another significant mechanism involves the inhibition of crucial bacterial enzymes or processes. Molecular docking studies have suggested that some disubstituted piperazines may exert their antibacterial effect by inhibiting enzymes like E. coli MurB, which is involved in the biosynthesis of the bacterial cell wall. ijcmas.com Additionally, certain pleuromutilin (B8085454) derivatives incorporating a piperazine moiety have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by interfering with bacterial protein synthesis. These derivatives selectively bind to the peptidyl transferase center on the bacterial ribosome, thereby halting protein production.

Table 3: Preclinical Antimicrobial Mechanisms of Piperazine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative Class | Mechanism of Action | Target Microbe(s) | Reference |

|---|---|---|---|

| Piperazine polymers | Disruption of cytoplasmic membrane | E. coli, S. aureus | nih.gov |

| Disubstituted piperazines | Inhibition of MurB enzyme (predicted) | E. coli, L. monocytogenes | ijcmas.com |

| Pleuromutilin derivatives | Inhibition of bacterial protein synthesis | Methicillin-resistant S. aureus (MRSA) |

Preclinical Antiviral Action Mechanisms

The piperazine heterocycle is a privileged scaffold in the development of antiviral agents, with derivatives showing activity against a range of viruses. The mechanisms of action are often targeted at specific stages of the viral life cycle.

One prominent mechanism is the inhibition of viral entry into host cells. For instance, certain piperazine-containing compounds act as CCR5 antagonists, blocking a key co-receptor used by HIV to enter immune cells. arabjchem.org Another strategy involves inhibiting viral fusion with the host cell membrane. A novel series of piperazinylquinoline derivatives were identified as potent respiratory syncytial virus (RSV) fusion inhibitors, preventing the virus from merging with and infecting host cells.

Other piperazine derivatives target viral enzymes essential for replication. The viral protease is a common target; for example, piperazine-based compounds have been designed as potential inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for processing viral polyproteins. Furthermore, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, binding to and deactivating the enzyme that converts viral RNA into DNA. arabjchem.org For the hepatitis B virus (HBV), piperazine-substituted pyranopyridines have been shown to prevent the formation of mature virion particles, representing a novel mechanism of action. The core piperazine structure has also been shown to bind to a conserved hydrophobic pocket of the alphavirus capsid protein, suggesting a potential mechanism to inhibit viruses like Chikungunya. nih.gov

Preclinical Anti-inflammatory Action Mechanisms

Piperazine derivatives have been investigated for their anti-inflammatory properties, which appear to be mediated through the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators.

A key mechanism is the inhibition of pro-inflammatory cytokine production. Studies on novel piperazine derivatives like (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone have demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in preclinical models of inflammation. These cytokines are central to the inflammatory response, and their suppression can alleviate inflammatory symptoms.

In addition to cytokine modulation, these compounds have been shown to reduce cell migration to the site of inflammation. For example, in a carrageenan-induced pleurisy model, piperazine derivatives reduced the influx of polymorphonuclear cells and decreased myeloperoxidase enzyme activity, an indicator of neutrophil accumulation. Other studies have shown that piperazine derivatives can reduce edema formation in carrageenan-induced paw edema tests. The anti-inflammatory effects of some derivatives are also linked to the serotonergic pathway, while others may act as histamine and serotonin receptor antagonists.

Table 4: Preclinical Anti-inflammatory Mechanisms of Piperazine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative Studied | Mechanism of Action | Preclinical Model | Reference |

|---|---|---|---|

| (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduction of TNF-α and IL-1β levels, Reduced cell migration | Carrageenan-induced pleurisy | |

| 4-[(1-Phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Reduced edema, cell migration, and protein exudation | Carrageenan-induced paw edema and pleurisy | |

| Methyl salicylate (B1505791) derivatives with piperazine moiety | Reduction of edema | Xylol-induced ear edema, Carrageenan-induced paw edema |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Piperazinone Systems

Correlations between Structural Features and Pharmacological Activity

The biological effects of piperazinone derivatives are highly dependent on the nature and position of various substituents on the piperazinone ring. researchgate.net Key structural elements, including substitutions at nitrogen and carbon atoms, stereochemistry, and the conformation of the ring, all play a significant role in determining the compound's interaction with biological targets. researchgate.netnih.govacs.org

Substitutions at both the nitrogen and carbon atoms of the piperazinone core have been shown to be critical for modulating pharmacological activity. The piperazine (B1678402) ring itself is a common feature in many drugs with a wide range of biological activities, including anticancer, antidepressant, and antiviral properties. nih.govresearchgate.net The presence of two nitrogen atoms allows for the introduction of two different substituent groups, influencing the molecule's interaction with target enzymes and receptors. researchgate.net

Studies on various piperazinone derivatives have demonstrated that the nature of these substituents significantly impacts their efficacy. For instance, in a series of novel piperazin-2-one (B30754) derivatives synthesized as potential cytotoxic agents, the replacement of an imidazole (B134444) moiety with groups like guanidine, thiourea (B124793), and hydrazide was found to increase cytotoxicity against cancer cell lines. nih.govsid.ir This suggests that the electron density of the substituted groups can play a crucial role in the compound's biological activity. nih.gov

Furthermore, research on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH revealed that modifications to the piperazine ring are critical for activity. Introducing a methyl group at the 3-position of the piperazine ring led to a significant loss of both biochemical and whole-cell activity. nih.gov Similarly, altering the distance between key functional groups by changing the piperazine ring to a more flexible ethylenediamine (B42938) spacer also resulted in a loss of whole-cell activity. nih.gov

The carbon atoms of the piperazine ring also represent key positions for substitution, although they are less frequently modified compared to the nitrogen atoms. mdpi.com However, the development of new synthetic methods is enabling more diverse functionalization at these positions, opening up new avenues for exploring structure-activity relationships. mdpi.com

Table 1: Impact of Substitutions on the Biological Activity of Piperazinone Derivatives

| Position of Substitution | Substituent | Observed Effect on Activity | Reference Compound/Target |

|---|---|---|---|

| Nitrogen (N1/N4) | Guanidine, Thiourea, Hydrazide | Increased cytotoxicity | L-778,123 (FTase inhibitor) |

| Nitrogen (N1/N4) | Aryl groups | Influences affinity for neurotransmitter receptors | Various CNS targets |

| Carbon (C3) | Methyl group | Profound loss of activity | M. tuberculosis IMPDH inhibitor |

| N/A | Flexible ethylenediamine spacer (replacing piperazine ring) | Loss of whole-cell activity | M. tuberculosis IMPDH inhibitor |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For piperazinone derivatives, the presence of chiral centers can lead to enantiomers that exhibit different pharmacological profiles.

In a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, it was found that the S-(+) enantiomers possessed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov Interestingly, the more active S-(+) enantiomers had a stereochemical configuration opposite to that of morphine at its C-9 asymmetric center, but the same as the tyrosine residue of Met5-enkephalin. nih.gov This highlights the importance of stereochemistry in the specific interactions between the drug molecule and its biological target.

Conversely, the R-(-) enantiomers of some of these derivatives displayed narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This demonstrates that different stereoisomers can have not only different potencies but also qualitatively different biological effects.

The conformation and flexibility of the piperazinone ring are crucial for its ability to bind effectively to a biological target. The six-membered piperazine ring typically adopts a chair conformation, which can influence the spatial orientation of its substituents.

The rigidity of the piperazine ring is often essential for maintaining the optimal orientation of pharmacophoric groups for target binding. nih.gov As mentioned previously, replacing the rigid piperazine ring with a more flexible ethylenediamine spacer in a series of antitubercular agents resulted in a loss of activity, suggesting that the constrained conformation of the piperazine ring is necessary for effective interaction with the target enzyme. nih.gov

Molecular docking studies on various piperazine derivatives have further illuminated the importance of ring conformation. These studies show how the piperazine core can position substituents in specific orientations to interact with key amino acid residues in the binding site of a target protein. nih.gov The flexibility of the ring, while generally limited, can allow for some conformational adjustments to optimize these interactions.

Computational Approaches in SAR/SPR Derivation

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the relationships between molecular structure and biological activity. These approaches can be broadly categorized into quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling.

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

Several QSAR studies have been conducted on piperazine and piperazinone derivatives. For example, a 3D-QSAR study using comparative molecular field analysis (CoMFA) was performed on a series of 2-((pyridin-3-yloxy)methyl)piperazine derivatives with anti-inflammatory activity. nih.gov The resulting model showed a strong correlation between the steric and electrostatic fields of the molecules and their biological activity, providing a tool for predicting the affinity of related compounds. nih.gov Similarly, QSAR studies on piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor have been successful in explaining their binding affinities. nih.gov

Pharmacophore modeling is another powerful computational technique used to understand ligand-target interactions. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target.

Pharmacophore models for various piperazine-based ligands have been developed to elucidate their binding modes. researchgate.net For instance, a four-point pharmacophore model was developed for a series of piperidone derivatives with anticancer activity, identifying one hydrophobic feature, one hydrogen bond donor with a positive ionic charge, and two aromatic rings as key for activity. derpharmachemica.com This model was then used to guide the design of new compounds with potentially improved efficacy.

Molecular docking studies, often used in conjunction with pharmacophore modeling, provide a more detailed picture of how a ligand binds within the active site of a target protein. nih.gov These studies can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and selectivity. nih.gov For example, docking studies of piperazine derivatives targeting the human equilibrative nucleoside transporters (ENTs) have helped to understand why certain analogues are more selective for one transporter subtype over another. frontiersin.org

Specific SAR Hypotheses for 4-(Cyclopentylmethyl)piperazin-2-one and its Substructures

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets. researchgate.net The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, contributing to the molecule's binding affinity and specificity. researchgate.net The versatile nature of the piperazine structure allows for modifications that can fine-tune its pharmacological activity. researchgate.net

The Piperazin-2-one Core:

The piperazin-2-one moiety is a key structural feature that influences the compound's properties. The presence of the carbonyl group (C=O) introduces a polar, planar region that can participate in hydrogen bonding with biological targets, typically acting as a hydrogen bond acceptor. The adjacent nitrogen atom (N-1) can act as a hydrogen bond donor. This arrangement of atoms can be crucial for anchoring the molecule within a receptor's binding pocket.

Furthermore, the lactam functionality within the piperazin-2-one ring can impact the molecule's metabolic stability. It may be susceptible to enzymatic hydrolysis, which could be a factor in its pharmacokinetic profile. The rigidity of the ring system, compared to a more flexible open-chain analogue, can also favorably influence binding affinity by reducing the entropic penalty upon binding to a receptor.

The N-4 Substituted Cyclopentylmethyl Group:

The substituent at the N-4 position of the piperazinone ring is a critical determinant of the compound's biological activity and properties. In this compound, this is a cyclopentylmethyl group.

Lipophilicity and Binding Pocket Interactions: The cyclopentyl ring is a non-polar, lipophilic moiety. Its presence is hypothesized to enhance the compound's lipophilicity, which can influence its ability to cross cell membranes and the blood-brain barrier. This lipophilic group is likely to interact with hydrophobic pockets within a target protein. The size and shape of the cyclopentyl group are specific and may offer a better fit in certain hydrophobic pockets compared to other alkyl or aryl groups, potentially leading to increased potency and selectivity. The methylene (B1212753) linker between the cyclopentyl ring and the piperazinone nitrogen provides a degree of conformational flexibility, allowing the cyclopentyl group to adopt an optimal orientation for binding.

Influence on Physicochemical Properties: The introduction of the cyclopentylmethyl group will affect several physicochemical properties of the parent piperazin-2-one core. An increase in molecular weight and lipophilicity can be expected. These changes can, in turn, affect solubility, permeability, and metabolic stability.

Hypothetical SAR Data:

To illustrate the potential impact of modifications to the this compound structure, a hypothetical data table is presented below. This table is based on general SAR principles observed in similar piperazinone-containing compounds and is for illustrative purposes only, as specific experimental data for this compound is not publicly available. The hypothetical activity is represented as IC50 (half-maximal inhibitory concentration), where a lower value indicates higher potency.

| Compound ID | R Group (at N-4 position) | Lipophilicity (Calculated logP) | Hypothetical IC50 (nM) | Rationale for Hypothetical Activity |

| 1 | Cyclopentylmethyl | 2.5 | 50 | The cyclopentyl group provides a good balance of size and lipophilicity for optimal binding in a hypothetical hydrophobic pocket. |

| 2 | Methyl | 1.2 | 500 | A small alkyl group may be too small to effectively occupy the hydrophobic pocket, leading to weaker binding. |

| 3 | Cyclohexylmethyl | 3.0 | 100 | The larger cyclohexyl group may introduce some steric hindrance, slightly reducing the binding affinity compared to the cyclopentyl group. |

| 4 | Benzyl (B1604629) | 3.1 | 80 | The aromatic ring can engage in additional π-π stacking interactions, potentially increasing affinity, but may also alter selectivity. |

| 5 | Isopropyl | 1.8 | 300 | The branched alkyl group may have a different conformational preference that is less optimal for binding compared to the cyclic structure. |

Hypothetical SPR Data:

Similarly, the structure-property relationship can be illustrated with a hypothetical data table focusing on key physicochemical properties.

| Compound ID | R Group (at N-4 position) | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) | Hypothetical Aqueous Solubility (µg/mL) |

| 1 | Cyclopentylmethyl | 196.28 | 2.5 | 32.34 | 50 |

| 2 | Methyl | 128.17 | 1.2 | 32.34 | 200 |

| 3 | Cyclohexylmethyl | 210.31 | 3.0 | 32.34 | 25 |

| 4 | Benzyl | 204.26 | 3.1 | 32.34 | 40 |

| 5 | Isopropyl | 156.22 | 1.8 | 32.34 | 150 |

These tables illustrate that modifications to the N-4 substituent can significantly impact both the biological activity and the physicochemical properties of the piperazin-2-one scaffold. The cyclopentylmethyl group in this compound represents a specific choice that balances lipophilicity, size, and conformational flexibility, likely optimized for a particular biological target. Further empirical studies would be necessary to validate these hypotheses.

Computational Chemistry and Molecular Modeling of 4 Cyclopentylmethyl Piperazin 2 One

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 4-(Cyclopentylmethyl)piperazin-2-one, this method can be employed to screen for potential biological targets by virtually docking it against a library of protein structures. The process involves sampling a multitude of conformational and rotational orientations of the ligand within the binding site of the target protein and scoring these poses based on a force field that approximates the binding free energy. A high docking score suggests a favorable binding interaction, indicating that the protein could be a potential target for the compound.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-target interactions. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A simulation of the this compound-protein complex, solvated in a system mimicking physiological conditions, can reveal the stability of the binding pose predicted by docking. It allows for the analysis of the flexibility of both the ligand and the protein, the role of solvent molecules, and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These simulations can elucidate the mechanism of binding and provide crucial information for optimizing the ligand's affinity and selectivity. For instance, studies on other piperazine (B1678402) derivatives have successfully used molecular docking and MD simulations to understand their binding modes with various receptors. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure of a molecule. These methods are instrumental in understanding the intrinsic properties of this compound, such as its geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) Applications in Piperazinone Systems

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations can be used to optimize its three-dimensional geometry and to compute a range of electronic properties. bookpi.org These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution within the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with other molecules, including biological targets. bookpi.org Studies on similar heterocyclic systems have demonstrated the utility of DFT in elucidating structural and electronic features. mdpi.com

| Property | Description | Application to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron; important for interactions with electrophilic sites on a target. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron; important for interactions with nucleophilic sites on a target. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. A larger gap suggests higher stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding intermolecular interactions and reactive sites. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. This compound, with its flexible cyclopentylmethyl group and piperazinone ring, can adopt multiple conformations. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space, with the energy of each conformation being calculated using quantum chemical methods or molecular mechanics force fields.

The results of a conformational analysis can be represented as an energy landscape, which is a plot of the potential energy of the molecule as a function of its conformational coordinates. nih.gov The minima on this landscape correspond to stable conformations, while the saddle points represent transition states between them. Understanding the conformational preferences and the energy barriers between different conformations is crucial, as the bioactive conformation (the conformation adopted when bound to a target) may not be the lowest energy conformation in solution. Studies on piperazine derivatives have highlighted the importance of conformational flexibility for their biological activity. nih.govrsc.org

Prediction of Preclinical Mechanistic Properties through Computational Methods

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methods play a significant role in predicting these properties, helping to identify and filter out compounds with undesirable profiles before they enter costly experimental testing. nih.govaudreyli.com

For this compound, various in silico models can be used to predict its ADMET properties. These models are typically based on quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its biological activity or physicochemical properties. mdpi.com

Predicted ADMET Properties for Piperazinone-like Scaffolds:

| ADMET Property | Prediction Method | Importance |

| Absorption | Caco-2 cell permeability models, human intestinal absorption (HIA) models. | Predicts the extent to which the compound is absorbed from the gastrointestinal tract. |

| Distribution | Blood-brain barrier (BBB) penetration models, plasma protein binding (PPB) predictions. | Determines where the compound distributes in the body and if it can reach its target. |

| Metabolism | Cytochrome P450 (CYP) inhibition and substrate prediction models. | Identifies potential drug-drug interactions and metabolic liabilities. |

| Excretion | Prediction of renal or biliary clearance pathways. | Determines how the compound and its metabolites are eliminated from the body. |

| Toxicity | Models for predicting cardiotoxicity (hERG inhibition), hepatotoxicity, mutagenicity (Ames test), etc. | Assesses the potential for adverse effects. |

De Novo Design and Virtual Screening of Novel Piperazinone Analogues

Building upon the computational analysis of this compound, de novo design and virtual screening are powerful strategies for discovering novel and more potent analogues.

De novo design algorithms can generate novel molecular structures that are predicted to have high affinity for a specific biological target. nih.gov These programs typically build molecules atom-by-atom or fragment-by-fragment within the binding site of the target, optimizing the structure to maximize favorable interactions. Starting with the this compound scaffold, these methods could suggest modifications to the cyclopentylmethyl group or substitutions on the piperazinone ring to enhance binding affinity or improve pharmacokinetic properties.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a target of interest. biorxiv.orgnih.gov A virtual library of piperazinone analogues, including derivatives of this compound, can be created and docked into the binding site of a validated target. The top-scoring compounds can then be selected for experimental testing, significantly accelerating the process of lead discovery. High-throughput virtual screening of millions of compounds has been successfully applied to identify novel piperazine-cored compounds for various therapeutic targets. biorxiv.org

Advanced Analytical Techniques for Characterization and Mechanistic Analysis of Piperazinone Derivatives

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for probing the molecular structure of 4-(Cyclopentylmethyl)piperazin-2-one. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The partial double bond character of the amide C-N bond can lead to restricted rotation, potentially causing broadening or duplication of signals for the piperazine (B1678402) ring protons at room temperature. nih.govrsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons within the cyclopentyl and piperazinone rings, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra. chemrxiv.org

Predicted NMR Data for this compound

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar N-alkyl piperazinones and cyclopentyl derivatives. nih.govmdpi.com

Interactive Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperazinone C3-H₂ | ~3.30 | t | 2H |

| Piperazinone C5-H₂ | ~3.45 | t | 2H |

| Piperazinone C6-H₂ | ~3.95 | s | 2H |

| N-CH ₂-Cyclopentyl | ~2.40 | d | 2H |

| Cyclopentyl-CH | ~2.10 | m | 1H |

| Cyclopentyl-CH ₂ | ~1.50 - 1.70 | m | 4H |

| Cyclopentyl-CH ₂ | ~1.10 - 1.30 | m | 4H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~168.0 |

| Piperazinone C3 | ~48.5 |

| Piperazinone C5 | ~49.0 |

| Piperazinone C6 | ~46.0 |

| N -CH₂ | ~60.5 |

| Cyclopentyl-CH | ~38.0 |

| Cyclopentyl-CH₂ | ~30.0 |

| Cyclopentyl-CH₂ | ~25.0 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch. Other key absorptions include C-H stretching from the alkyl groups and C-N stretching from the piperazinone ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C-C skeletal vibrations of the cyclopentyl and piperazinone rings. researchgate.net

Predicted Vibrational Frequencies

The following table lists the expected characteristic vibrational frequencies for this compound. ultraphysicalsciences.org

Interactive Table: Predicted IR and Raman Characteristic Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H (if present as impurity) | Stretching | 3200-3400 | 3200-3400 | Medium |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 | Strong (IR), Medium (Raman) |

| C=O (Amide) | Stretching | 1650-1680 | 1650-1680 | Very Strong (IR), Medium (Raman) |

| C-N | Stretching | 1200-1350 | 1200-1350 | Medium (IR), Weak (Raman) |

| C-C | Ring Breathing | Not prominent | ~900-1000 | Strong (Raman) |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The amide group in this compound is the primary chromophore. It is expected to exhibit two main electronic transitions: a lower energy n → π* transition and a higher energy π → π* transition. Due to the lack of extended conjugation, these absorptions are predicted to occur in the far UV region. nist.gov

Predicted UV-Vis Absorption Data

| Transition | Predicted λₘₐₓ (nm) (in Ethanol) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n → π | ~215-225 | Low (~100) |

| π → π | ~190-200 | High (~5000-10000) |

Chromatographic Separations and Coupled Techniques

Chromatography is essential for separating the target compound from impurities, reaction byproducts, or other components in a mixture. The choice of technique depends on the compound's volatility and polarity.

HPLC and UPLC are the most common analytical techniques for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. These methods separate components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For a moderately polar compound such as this, a reversed-phase (RP) method is typically employed. In RP-HPLC/UPLC, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is driven by hydrophobic interactions, with more polar compounds eluting earlier. UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.govnih.gov

Proposed HPLC/UPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 35 - 45 °C |

| Detection | UV-Vis/PDA at 210 nm |

| Injection Volume | 1 - 5 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC can be challenging due to its polarity, arising from the amide group, which can lead to poor peak shape and thermal degradation in the hot injector. researchgate.net

To overcome these issues, chemical derivatization is often employed. Derivatization converts the polar analyte into a more volatile and thermally stable derivative. For a compound with a secondary amine-like structure within the piperazinone ring (even though it is an amide), common derivatization strategies include acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with BSTFA). scholars.directjfda-online.com This process not only improves chromatographic performance but also generates characteristic mass fragments in GC-MS, aiding in structural confirmation. scholars.direct

Proposed GC-MS Method Parameters (after derivatization)

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Size Exclusion Chromatography (SEC) for Purity and Molecular Size

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution. This method is particularly useful for assessing the purity of a compound by separating the main component from higher molecular weight aggregates or lower molecular weight impurities and degradation products.

In the context of a relatively small molecule like this compound, SEC can be employed to detect and quantify the presence of dimers, oligomers, or other polymeric impurities that may form during synthesis or upon storage. The principle of SEC relies on a stationary phase composed of porous particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution.

Research Findings:

Hypothetical SEC Data for this compound Purity Analysis:

| Compound | Expected Retention Time (min) | Observed Retention Time (min) | Purity (%) | Comments |

| This compound | 12.5 | 12.6 | >99 | Main peak, indicating high purity. |

| Dimer | 10.8 | - | - | Hypothetical peak for a dimeric species. |

| Impurity A | 14.2 | - | - | Hypothetical peak for a smaller impurity. |

This table is a hypothetical representation of expected SEC data.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for the structural elucidation and quantification of chemical compounds. When coupled with chromatographic separation techniques (hyphenated techniques), its capabilities are significantly enhanced.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net For this compound, with a chemical formula of C10H18N2O, HRMS can confirm this composition by providing an experimental mass that is extremely close to the calculated theoretical mass.

Research Findings:

Although a specific HRMS spectrum for this compound is not published, the analysis of a similar piperazine derivative, 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), demonstrates the power of this technique. mdpi.com For this compound, the calculated mass for the protonated molecule [M+H]+ was 236.9921, and the experimentally found mass was 236.9918, confirming the elemental composition. mdpi.com A similar level of accuracy would be expected for this compound.

Expected HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Elemental Composition |

| [M+H]⁺ | 183.1492 | 183.1490 | -1.1 | C10H19N2O⁺ |

| [M+Na]⁺ | 205.1311 | 205.1309 | -1.0 | C10H18N2ONa⁺ |

This table presents expected HRMS data based on the compound's chemical formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing complex mixtures, such as reaction mixtures during the synthesis of this compound, or for identifying metabolites in biological samples. nih.govdntb.gov.ua The LC component separates the individual components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratios. nih.gov

Research Findings:

LC-MS methods have been developed for the detection of various piperazine derivatives, often in the context of identifying designer drugs in biological fluids. nih.govdntb.gov.ua These methods typically utilize reversed-phase chromatography to separate the compounds, followed by electrospray ionization (ESI) and detection with a mass spectrometer. mdpi.com For the analysis of this compound, a similar approach could be employed to separate it from starting materials, by-products, and degradation products. The high sensitivity and selectivity of LC-MS allow for the detection and identification of impurities even at very low levels. nih.gov

Hypothetical LC-MS Analysis of a this compound Synthesis Mixture:

| Peak Number | Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity |

| 1 | 3.5 | 101.09 | Unreacted piperazin-2-one (B30754) |

| 2 | 8.2 | 183.15 | This compound |

| 3 | 9.5 | 197.16 | Hypothetical over-alkylation by-product |

This table is a hypothetical representation of an LC-MS analysis.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information about the original molecule. This process is invaluable for confirming the structure of a compound and for distinguishing between isomers. researchgate.net

Research Findings:

While direct MS/MS fragmentation data for this compound is not available, the fragmentation patterns of other cyclic nitrogen-containing compounds and piperazine derivatives can provide insight into its likely fragmentation pathways. researchgate.netnih.govnih.gov For the protonated molecule ([M+H]⁺), fragmentation would likely be initiated by cleavage of the bonds within the piperazinone ring and the cyclopentylmethyl substituent.

Proposed Fragmentation Pathway for this compound:

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 183.15) could involve the following steps:

Loss of the cyclopentyl group: Cleavage of the bond between the cyclopentyl ring and the methylene (B1212753) group could result in a fragment ion corresponding to the loss of a C5H9 radical, leading to a fragment at m/z 114.

Cleavage of the piperazinone ring: The piperazinone ring could undergo characteristic cleavages. For example, the loss of CO (28 Da) from the parent ion is a common fragmentation for cyclic amides.

Loss of the entire cyclopentylmethyl side chain: Cleavage of the N-CH2 bond could result in the loss of the C6H11 group, leaving a protonated piperazin-2-one fragment at m/z 101.

These proposed fragmentations would need to be confirmed by experimental MS/MS data.

Emerging Analytical Approaches in Chemical Biology and Mechanistic Studies

The field of analytical chemistry is continuously evolving, with new techniques emerging that offer enhanced sensitivity, selectivity, and the ability to probe molecular interactions in complex biological environments. For a compound like this compound, these emerging approaches could provide deeper insights into its mechanism of action and biological targets.

Bioorthogonal Chemistry:

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov By incorporating a bioorthogonal handle (e.g., an azide (B81097) or alkyne) into the structure of this compound, researchers could use "click chemistry" to attach fluorescent probes or affinity tags. nih.govuochb.cz This would enable the visualization of the compound's distribution in cells or the identification of its binding partners through pull-down assays.

Advanced Mass Spectrometry Techniques:

Techniques such as ion mobility-mass spectrometry (IM-MS) could provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of the molecule and its complexes. This could be particularly useful for studying conformational changes upon binding to a biological target. Furthermore, native mass spectrometry allows for the study of non-covalent protein-ligand interactions, which could be used to determine the binding affinity and stoichiometry of this compound with its target proteins.

Mechanistic Studies:

The development of novel probes and analytical methods is crucial for detailed mechanistic studies. For instance, piperazine-fused cyclic disulfides have been developed as rapid-response redox substrates to study thiol/disulfide redox biology in live cells. chemrxiv.org While not directly a piperazinone, this demonstrates how the piperazine scaffold can be incorporated into chemical tools to probe biological mechanisms. Similar strategies could be envisioned for piperazinone derivatives to investigate their role in specific cellular pathways.

The application of these advanced and emerging analytical techniques will undoubtedly play a pivotal role in the future research and development of this compound and other piperazinone derivatives.

Preclinical Research Paradigms: in Vitro and in Vivo Mechanistic Evaluation of 4 Cyclopentylmethyl Piperazin 2 One

Cellular and Biochemical In Vitro Assays for Mechanistic Understanding

Target-based Enzymatic or Receptor Binding Assays

No published studies were identified that detail the evaluation of 4-(Cyclopentylmethyl)piperazin-2-one in target-based enzymatic or receptor binding assays.

Cell-based Functional Assays (e.g., Pathway Activation/Inhibition, Cellular Process Modulation)

There is no available data from cell-based functional assays investigating the effects of this compound on specific cellular pathways or processes.

Development of Relevant In Vitro Models (e.g., 3D Cell Cultures, Co-culture Systems)

No research has been published on the use of this compound in advanced in vitro models such as 3D cell cultures or co-culture systems.

Mechanistic In Vivo Studies in Relevant Animal Models

Pharmacodynamic Assessments of Molecular and Cellular Effects in Biological Systems

No in vivo studies detailing the pharmacodynamic assessments of this compound in any animal models are present in the scientific literature.

Target Engagement and Pathway Modulation in Animal Systems

There is no available data confirming target engagement or pathway modulation by this compound in animal systems.

Investigation of Compound Distribution and Biotransformation in Preclinical Models